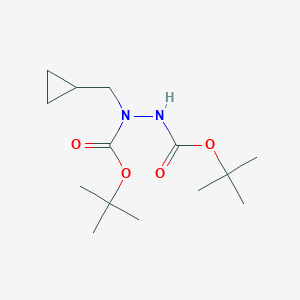
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate
Übersicht
Beschreibung
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the CAS number 1217414-36-2 . The molecule contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 (thio-) carbamate(s) (aliphatic), and 1 N hydrazine(s) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is 286.37 . No further physical and chemical properties are available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate serves as a stable reagent for the preparation of asymmetric S-tert-butyl disulfide derivatives. These derivatives find use in organic synthesis, particularly for introducing S-tert-butylthio protection into cysteine peptides. Researchers can employ this compound to modify and functionalize organic molecules in a controlled manner .
Bicyclo[1.1.1]pentylamine Synthesis
The reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, in the presence of manganese tris(dipivaloylmethanate) (Mn(dpm)₃), yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection leads to 1-bicyclo[1.1.1]pentylhydrazine, which can be further reduced to 1-bicyclo[1.1.1]pentylamine. This synthetic route provides access to a unique bicyclic amine scaffold for potential drug discovery and materials science applications .
Hydrazine Derivatives in Medicinal Chemistry
Researchers explore hydrazine derivatives for their potential pharmacological activities. Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate may serve as a starting point for designing novel compounds with antiviral, antibacterial, or antitumor properties. Its structural features could be modified to enhance bioactivity or selectivity .
Materials Science and Polymer Chemistry
Hydrazine-based compounds play a role in materials science. Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate might find applications in polymerization reactions or as a building block for designing functional materials. Researchers can explore its reactivity with other monomers to create new polymers with tailored properties .
Hydrazine Derivatives as Reducing Agents
Hydrazine compounds are known for their reducing properties. While di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is not commonly used as a reducing agent, its unique structure could inspire the development of novel reducing agents with specific applications in synthetic chemistry or materials science .
Investigation of Steric Effects
Given its tert-butyl substituents and cyclopropylmethyl group, this compound offers an interesting case study for understanding steric effects in chemical reactions. Researchers can explore how these bulky groups influence reactivity, selectivity, and stability in various contexts .
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIDLUJJCKLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)
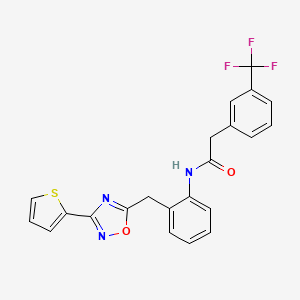
![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)

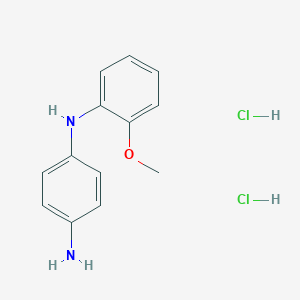

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/no-structure.png)
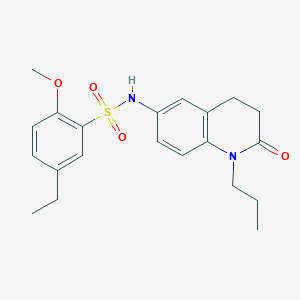
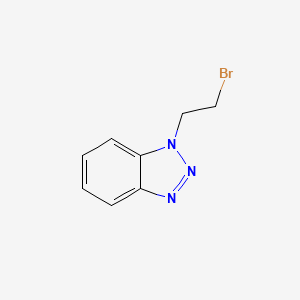
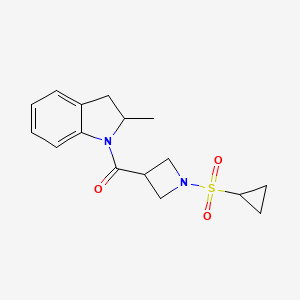
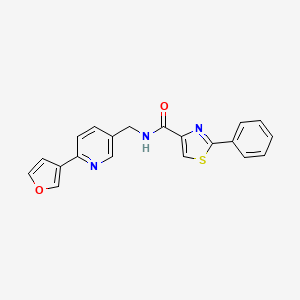
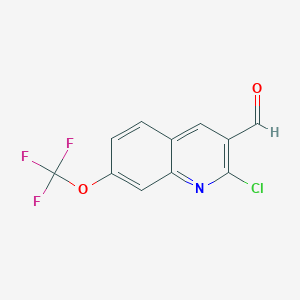
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)